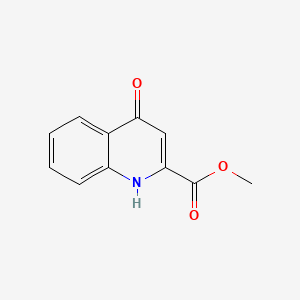

Methyl 4-Hydroxyquinoline-2-carboxylate

Vue d'ensemble

Description

Methyl 4-Hydroxyquinoline-2-carboxylate is a compound used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .

Synthesis Analysis

The synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate and its derivatives has been a subject of interest in recent years. A variety of synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For instance, the synthesis of 2-methylquinoline and its derivatives has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-Hydroxyquinoline-2-carboxylate include a melting point of 224 °C and a predicted boiling point of 412.3±25.0 °C. The compound has a predicted density of 1.327±0.06 g/cm3 and a pKa of 3.53±0.40 .Applications De Recherche Scientifique

In another study, the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was investigated . The alkylation of this compound with CH3I was carried out under relatively mild conditions in DMF solution at 50 °C for 1 h with triethylamine as the base . The structure of synthesized compounds was confirmed by means of elemental analysis, 1H-NMR, 13C-NMR, LC/MS, and single-crystal X-ray diffraction .

- Application: 4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles show unique biological activities .

- Method: The synthetic approaches involve various reactions .

- Results: The synthesis results in a variety of heterocycles with unique biological activities .

- Application: 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

- Method: This involves the synthesis of synthetic analogues and heteroannelated derivatives .

- Results: The result is a range of compounds with potential pharmaceutical applications .

- Application: Methyl 4-Hydroxyquinoline-2-carboxylate is used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .

- Method: The specific method of application or experimental procedure is not detailed in the source .

- Results: The outcome is the production of macro-heterocyclic compounds that can inhibit blood coagulation factor XIa .

Synthesis of Heterocycles

Drug Research and Development

Preparation of Macro-heterocyclic Compounds

- Application: 4-Hydroxy-2-quinolones are used in the synthesis of new pyranoquinolones .

- Method: The synthetic approaches involve various reactions .

- Results: The synthesis results in a variety of pyranoquinolones .

- Application: 4-Hydroxy-2-quinolones are used in the synthesis of novel fused quinazolinone derivatives .

- Method: The synthetic approaches involve various reactions .

- Results: The synthesis results in a variety of quinazolinone derivatives .

Synthesis of Pyranoquinolones

Synthesis of Quinazolinone Derivatives

Synthesis of Quinolone Derivatives

Orientations Futures

Quinoline and its analogues, including Methyl 4-Hydroxyquinoline-2-carboxylate, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, and there are many publications reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions in the study of Methyl 4-Hydroxyquinoline-2-carboxylate and similar compounds may include further exploration of their synthesis, functionalization, and potential biological and pharmaceutical applications.

Propriétés

IUPAC Name |

methyl 4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPKIWQIHSVNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356286 | |

| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Hydroxyquinoline-2-carboxylate | |

CAS RN |

5965-59-3 | |

| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)

![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)